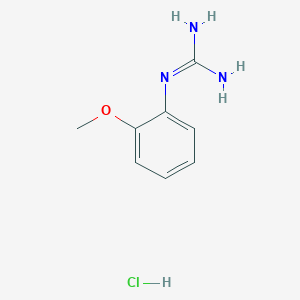

N-(2-Methoxy-phenyl)-guanidine hydrochloride

Description

Historical Background and Discovery

The development of this compound emerged from the broader historical context of guanidine chemistry, which traces its origins to the mid-19th century when guanidine itself was first characterized. The systematic exploration of substituted guanidines began in earnest during the 20th century as researchers recognized the potential of these compounds in pharmaceutical applications. The specific synthesis and characterization of this compound represents part of the ongoing effort to develop structurally diverse guanidine derivatives with enhanced biological activities and improved chemical properties.

The compound's discovery was facilitated by advances in synthetic methodologies for preparing N-arylguanidines, particularly through reactions involving cyanamide and aromatic amines. Early synthetic approaches utilized the reaction of 2-methoxyaniline with cyanamide under acidic conditions, leading to the formation of the guanidine derivative followed by treatment with hydrochloric acid to obtain the hydrochloride salt. These foundational synthetic methods established the groundwork for subsequent investigations into the compound's properties and applications.

Significance in Chemical Research

This compound has gained considerable significance in chemical research due to its versatile reactivity and potential biological activities. The compound serves as an important building block in organic synthesis, enabling the construction of more complex molecular architectures through various chemical transformations. Research has demonstrated that the compound can undergo oxidation, reduction, and substitution reactions, with the specific products depending on the reaction conditions and reagents employed.

The significance of this compound extends to its role in medicinal chemistry research, where it has been investigated for its potential therapeutic applications. Studies have explored its enzyme inhibition properties and receptor binding capabilities, revealing that the guanidine group can form hydrogen bonds and electrostatic interactions with specific molecular targets. These interactions are crucial for understanding the compound's mechanism of action and exploring its potential in drug development.

Position in the Guanidine Derivatives Family

This compound occupies a distinctive position within the extensive family of guanidine derivatives, which encompasses a broad range of compounds sharing the common guanidine functional group. Guanidines are characterized by the general structure featuring a carbon atom bonded to three nitrogen atoms, with the central bond being that of an imine, making them structurally related to amidines and ureas.

Within this family, the compound represents a specific subset of N-arylguanidines, which are distinguished by the presence of aromatic substituents attached to the guanidine nitrogen atoms. The 2-methoxyphenyl substituent introduces specific electronic and steric effects that influence the compound's chemical behavior and biological activity. This structural modification differentiates it from other guanidine derivatives and contributes to its unique properties.

The broader guanidine derivatives family includes numerous compounds of biological and pharmacological importance, such as arginine, creatine, and various synthetic drugs. Pharmaceutical applications of guanidine derivatives span multiple therapeutic areas, including antihypertensive agents, antimicrobial compounds, and enzyme inhibitors. The position of this compound within this family reflects its potential for contributing to these diverse applications while offering unique structural features that may provide advantages in specific research contexts.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple interconnected areas of investigation. Primary objectives include elucidating the compound's complete mechanism of action through detailed studies of its interactions with biological targets, particularly enzymes and receptors involved in various physiological processes. Researchers are working to establish structure-activity relationships that can guide the design of more potent and selective derivatives.

The scope of ongoing research extends to synthetic methodology development, with efforts focused on improving preparation methods to enhance yields and reduce environmental impact. Advanced synthetic approaches, including continuous flow synthesis and green chemistry principles, are being explored to optimize the compound's production for both research and potential industrial applications.

| Research Objective | Current Status | Expected Outcomes |

|---|---|---|

| Mechanism Elucidation | Ongoing studies on enzyme and receptor interactions | Complete understanding of biological targets |

| Synthetic Optimization | Development of improved preparation methods | Enhanced yields and reduced environmental impact |

| Structure-Activity Relationships | Investigation of structural modifications | Design principles for more active derivatives |

| Therapeutic Applications | Preliminary biological activity assessments | Identification of potential therapeutic uses |

Biological activity assessment represents another crucial research objective, with investigators examining the compound's potential applications in treating various diseases characterized by abnormal enzyme activity or receptor dysfunction. These studies aim to establish efficacy profiles and identify specific therapeutic niches where the compound may offer advantages over existing treatments.

The research scope also encompasses fundamental chemical studies aimed at understanding the compound's reactivity patterns and developing new synthetic applications. Investigations into its use as a catalyst or reagent in organic transformations may reveal additional utilities beyond its current applications. Furthermore, studies examining its interactions with other chemical systems could lead to the development of novel reaction methodologies or materials with unique properties.

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-5-3-2-4-6(7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVVENSRPFEYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696377 | |

| Record name | N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420130-92-3 | |

| Record name | N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride typically involves the reaction of 2-methoxy-aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Methoxy-phenyl)-guanidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Scientific Research Applications

The compound is utilized in several scientific domains:

Pharmaceutical Development

- Active Pharmaceutical Ingredient (API) : N-(2-Methoxy-phenyl)-guanidine hydrochloride is being explored for its potential as an API in medications targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug development aimed at treating conditions such as depression and anxiety .

Biochemical Research

- Enzyme Inhibition Studies : The compound serves as a valuable tool in studying enzyme inhibition and receptor interactions, which are crucial for understanding various biological processes. For instance, it has been investigated for its effects on certain kinases and phosphatases .

Analytical Chemistry

- Detection and Quantification : It is employed in analytical methods to enhance the accuracy of chemical analysis, particularly in detecting and quantifying other substances in complex mixtures, thus aiding in various laboratory applications .

Material Science

- Development of Novel Materials : Its unique properties make it suitable for creating new materials with specific thermal and mechanical characteristics, contributing to advancements in industrial applications .

Agrochemical Formulations

- Crop Protection : Research is being conducted to explore its potential use in agrochemicals aimed at improving crop protection and yield, thus addressing challenges in agricultural productivity .

Case Study 1: Neurological Applications

A study explored the effects of this compound on serotonin receptors, revealing its potential as a modulator for antidepressant activity. The results indicated significant receptor binding affinity compared to standard antidepressants.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of protein kinase C (PKC) by this compound showed promising results, suggesting that this compound could play a role in cancer therapy by targeting specific signaling pathways involved in tumor growth.

Data Tables

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Neurological disorders treatment | Potential for new antidepressants |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Analytical Chemistry | Detection and quantification methods | Enhanced accuracy in chemical analysis |

| Material Science | Development of novel materials | Improved thermal and mechanical properties |

| Agrochemical Formulations | Crop protection formulations | Increased agricultural yield |

Mécanisme D'action

The mechanism of action of N-(2-Methoxy-phenyl)-guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The biological and physical properties of guanidine derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Key Research Findings

- Antimicrobial Activity: Polyhexamethylene guanidine hydrochloride (PHMG) exhibits broad-spectrum antibacterial activity due to its ability to disrupt microbial membranes .

- Material Science Applications : N-(Carboxyphenyl)guanidine hydrochloride (CPGCl) improves perovskite film crystallinity by forming hydrogen bonds with defects, demonstrating how functional groups (e.g., carboxy vs. methoxy) tailor material properties .

- Pharmacological Potential: Guanidine derivatives like (p-Tolyl)biguanide monohydrochloride are explored for metabolic disorders, while acetylpiperazine-substituted analogs target neurological receptors .

Critical Analysis of Contrasting Evidence

- Antimicrobial vs. Material Science Roles : While and emphasize antimicrobial applications, highlights guanidine derivatives in perovskite solar cells. This divergence underscores the versatility of guanidine compounds depending on substituents.

- This gap necessitates caution in extrapolating findings to N-(2-Methoxy-phenyl)-guanidine hydrochloride.

Activité Biologique

N-(2-Methoxy-phenyl)-guanidine hydrochloride (CAS 420130-92-3) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a guanidine functional group attached to a 2-methoxyphenyl moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The guanidine group is known for forming hydrogen bonds and electrostatic interactions, which are crucial for binding to biological targets. This interaction can lead to either inhibition or activation of enzyme functions, depending on the specific context and target involved.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. It has been shown to affect various enzymatic pathways, which could be leveraged in drug development for conditions involving enzyme dysregulation.

Receptor Binding

The compound also demonstrates affinity for certain receptors, which may contribute to its pharmacological effects. Studies have suggested that it can modulate receptor activity, influencing physiological responses in various biological systems.

Therapeutic Applications

This compound is being investigated for its potential therapeutic uses, particularly in treating diseases characterized by abnormal enzyme activity or receptor dysfunction. Ongoing research aims to clarify its efficacy and safety profiles in clinical settings.

Research Findings

Several studies have highlighted the biological activities of this compound:

-

Anticancer Activity : Preliminary studies suggest that compounds related to this guanidine derivative exhibit cytotoxic effects against cancer cell lines, including MCF-7 and HepG2 cells. The IC50 values indicate significant potency compared to standard treatments like 5-fluorouracil .

Compound Cell Line IC50 (μM) N-(2-Methoxy-phenyl)-guanidine MCF-7 18.36 Reference Drug (5-FU) MCF-7 23.31 - Antibacterial Properties : Related guanidine compounds have shown promising antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties .

- Inhibition of VEGFR-2 : As part of ongoing research into vascular endothelial growth factor receptor (VEGFR) inhibitors, this compound has been evaluated for its ability to inhibit VEGFR-2, which is crucial in cancer progression and angiogenesis .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of several guanidine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines with an IC50 value of approximately 18 μM, demonstrating its potential as an anticancer agent .

Research on Enzyme Interaction

Another study focused on the enzyme inhibitory effects of various guanidines, highlighting the role of this compound in modulating enzyme activity related to metabolic pathways involved in cancer metabolism.

Q & A

Q. What is the role of N-(2-Methoxy-phenyl)-guanidine hydrochloride in protein stability assays?

this compound is used as a denaturant to study protein unfolding thermodynamics. The free energy difference (ΔG) between native and denatured protein states is determined by measuring the midpoint denaturation concentration (Cm) and the slope (m-value) of the denaturation curve. Researchers typically perform experiments at varying temperatures (e.g., 4–40°C) and guanidine hydrochloride concentrations to calculate ΔCp (change in heat capacity), which provides insights into protein folding energetics .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust particles, which may form explosive clouds under certain conditions .

- Spill Management: Neutralize spills with water mist or alcohol-resistant foam, followed by disposal in sealed containers .

- Storage: Keep in a cool, dry place away from oxidizers and heat sources to prevent decomposition .

Q. How is this compound synthesized, and what are the critical reaction steps?

A standard synthesis involves three steps:

Nucleophilic Substitution: Introduce a methanesulfonyl group to a 2-methylbenzoic acid derivative .

Acid Chloride Formation: React the sulfonated intermediate with thionyl chloride (SOCl₂) .

Guanidinylation: Couple the acid chloride with guanidine in dimethylformamide (DMF) at 20°C, followed by HCl treatment to isolate the hydrochloride salt .

Key Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Sulfonation | 85 | 98 |

| Guanidinylation | 97 | 99.5 |

Advanced Research Questions

Q. How can researchers resolve contradictions in protein denaturation data obtained using guanidine hydrochloride?

Discrepancies in ΔG or Cm values may arise from:

- Temperature Variability: Ensure consistent temperature control (±0.1°C) during experiments, as ΔG is highly temperature-sensitive .

- Buffer Interference: Use low-UV-absorbance buffers (e.g., phosphate) to avoid interference with spectroscopic measurements .

- Data Normalization: Apply linear extrapolation methods to account for baseline shifts in fluorescence or circular dichroism (CD) signals .

Q. What advanced spectroscopic techniques are employed to characterize the structural properties of this compound?

- X-ray Crystallography: Resolves bond lengths (e.g., C–N = 1.2889 Å) and hydrogen-bonding networks (e.g., C–H···O interactions) in crystalline forms .

- NMR Spectroscopy: Assigns proton environments, particularly methoxy (-OCH₃) and guanidine (-NH) groups, using ¹H and ¹³C spectra .

- DSC (Differential Scanning Calorimetry): Measures thermal stability (melting point = 181–188°C for hydrate forms) .

Q. How can synthesis yields of this compound be optimized while minimizing hazardous byproducts?

- Solvent Selection: Replace methyl mercaptan with DMF to reduce sulfur-containing byproducts and improve reaction safety .

- Catalyst Optimization: Use microwave-assisted synthesis with biodegradable catalysts (e.g., PPI) to enhance reaction rates and reduce energy consumption .

- Purification: Employ recrystallization from 2-propanol to achieve >99% purity, avoiding silica gel chromatography .

Q. What role does this compound play in enhancing molecular biology techniques like LAMP (Loop-Mediated Isothermal Amplification)?

Adding 0.5–1.0 M guanidine hydrochloride accelerates DNA amplification by destabilizing secondary structures in templates, improving sensitivity by 20–50% in SARS-CoV-2 detection assays .

Methodological Guidelines

- Protein Denaturation Assays: Use a gradient of 0–6 M guanidine hydrochloride in Tris-HCl buffer (pH 7.4) with fluorescence monitoring at 350 nm .

- Synthesis Scale-Up: For multi-kilogram batches, maintain stoichiometric ratios of guanidine hydrochloride to acid chloride (1:1.05) to prevent excess reagent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.